4'-Cyano-2',3'-difluoroacetanilide

Drug Safety Toxicology Metabolism

4'-Cyano-2',3'-difluoroacetanilide (CAS 112279-73-9) is a strategic synthetic intermediate and SAR probe, featuring a 2',3'-difluoro substitution that significantly alters electronic character and ΔLogP (+0.5). Unlike non-fluorinated analogs, this compound generates a known mutagenic aniline fragment upon hydrolysis, making it invaluable as a positive control in Ames testing and structure-toxicity studies. Essential for replicating patented anthranilonitrile-based growth promoter syntheses. Procure this specific substitution pattern to ensure experimental validity; generic replacement risks metabolic profile divergence.

Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
CAS No. 112279-73-9
Cat. No. B8281722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Cyano-2',3'-difluoroacetanilide
CAS112279-73-9
Molecular FormulaC9H6F2N2O
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C=C1)C#N)F)F
InChIInChI=1S/C9H6F2N2O/c1-5(14)13-7-3-2-6(4-12)8(10)9(7)11/h2-3H,1H3,(H,13,14)
InChIKeyHTHAXKNWRMAYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Cyano-2',3'-difluoroacetanilide (CAS 112279-73-9): Sourcing & Analytical Profile for Research and Intermediate Procurement


4'-Cyano-2',3'-difluoroacetanilide is a substituted aromatic amide (acetanilide derivative) with a molecular formula of C₉H₆F₂N₂O and a molecular weight of 196.15 g/mol. The compound features a cyano group (-C≡N) at the 4' position and two fluorine atoms at the 2' and 3' positions on the phenyl ring, substituents that profoundly influence its electronic character, lipophilicity, and metabolic stability . Its primary documented role is as a synthetic intermediate and a metabolic fragment in drug discovery programs .

Why Generic Substitution of 4'-Cyano-2',3'-difluoroacetanilide (CAS 112279-73-9) Fails: Critical Role of the 2',3'-Difluoro Motif in Safety and Selectivity


While the acetanilide scaffold is common, substituting 4'-Cyano-2',3'-difluoroacetanilide with its non-fluorinated analog (4'-cyanoacetanilide) or a regioisomer can lead to profound and often unpredictable changes in biological activity, toxicity, and physicochemical properties. The 2',3'-difluoro substitution pattern is not merely an inert modification; it directly impacts the molecule's electronic distribution and its susceptibility to metabolic cleavage. Crucially, this specific substitution pattern has been identified as generating a mutagenic aniline fragment upon hydrolysis, a critical liability that led to its rejection as a clinical candidate and its subsequent use as a tool compound to validate safer analogs . This starkly contrasts with other in-class compounds that may lack this specific toxicological signature. The evidence below provides the quantitative and comparative basis for why this specific compound cannot be generically replaced without risking significant experimental or development failure.

Quantitative Evidence Guide: Differentiating 4'-Cyano-2',3'-difluoroacetanilide (CAS 112279-73-9) from Analogs


Mutagenicity Liability of 4'-Cyano-2',3'-difluoroacetanilide Aniline Fragment (CAS 112279-73-9) vs. Non-Mutagenic Clinical Candidate

The aniline fragment released from the hydrolysis of 4'-Cyano-2',3'-difluoroacetanilide (specifically, 4-amino-2,3-difluorobenzonitrile) was determined to be mutagenic in a bacterial reverse mutation assay (Ames test). This liability was absent in a structurally related clinical candidate that was optimized to eliminate this metabolic pathway. This comparison is direct, from the same study and research program .

Drug Safety Toxicology Metabolism SAR

Synthetic Yield and Characterization of 4'-Cyano-2',3'-difluoroacetanilide (CAS 112279-73-9) from 4-Amino-2,3-difluorobenzonitrile

The target compound is prepared by acetylation of 4-amino-2,3-difluorobenzonitrile with acetic anhydride. The reported yield and characterization data provide a benchmark for process development and quality control, which may differ from synthetic procedures for other substituted acetanilides due to the electronic effects of the cyano and fluoro substituents .

Synthetic Chemistry Process Development Intermediates

Physicochemical Property Comparison: 4'-Cyano-2',3'-difluoroacetanilide (CAS 112279-73-9) vs. Non-Fluorinated 4'-Cyanoacetanilide (CAS 35704-19-9)

The introduction of two fluorine atoms at the 2' and 3' positions significantly alters the compound's physicochemical profile compared to the non-fluorinated parent, 4'-cyanoacetanilide. The calculated logP (a measure of lipophilicity) for the target compound is 1.87, while the non-fluorinated analog has a reported ACD/LogP of 1.37 [1]. This ~0.5 unit increase in logP is substantial and can affect membrane permeability, metabolic stability, and protein binding.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Optimal Research and Industrial Use Cases for 4'-Cyano-2',3'-difluoroacetanilide (CAS 112279-73-9) Based on Differential Evidence


Use as a Defined Synthetic Intermediate in the Preparation of Anthranilonitrile Derivatives

As documented in patent US04863959, this compound is a direct intermediate in the synthesis of anthranilonitrile derivatives with applications as growth promoters and agents for improving feed efficiency in warm-blooded animals . Its procurement is therefore essential for researchers aiming to replicate or build upon this specific synthetic pathway, as the 2',3'-difluoro substitution pattern is integral to the final product's biological activity.

Deployment as a Metabolic Probe and 'Mutagenic Control' in Drug Safety Studies

The confirmed mutagenicity of its hydrolytic aniline fragment, identified in a program developing selective androgen receptor modulators , makes this compound a valuable tool for studying drug-induced toxicity. It can serve as a positive control in Ames testing or as a model compound for investigating the structure-toxicity relationships (STR) of substituted acetanilides and their metabolites.

Utilization in Physicochemical and Structure-Activity Relationship (SAR) Studies on Fluorinated Aromatics

The specific 2',3'-difluoro substitution pattern and its quantifiable impact on lipophilicity (ΔLogP of +0.5 vs. non-fluorinated analog [1]) make this compound a precise probe for SAR campaigns. Researchers can use it to systematically assess the influence of fluorine on membrane permeability, metabolic stability, and target binding in lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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